molecular formula C11H7BrCl2N2 B1387026 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine CAS No. 1172887-52-3

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Numéro de catalogue: B1387026
Numéro CAS: 1172887-52-3
Poids moléculaire: 317.99 g/mol
Clé InChI: XCZSNEFBLGALMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a high-value synthetic intermediate designed for advanced pharmaceutical and chemical research. This compound synergistically integrates two key reactive sites: a phenyl ring with a benzyl bromomethyl group and a dichloropyridazine heterocycle. This unique structure allows for sequential and orthogonal functionalization, making it a powerful building block in drug discovery programs, particularly for the development of targeted therapies. The dichloropyridazine moiety is a well-established pharmacophore known for its relevance in medicinal chemistry. Compounds featuring this core have been synthesized and investigated for a range of biological activities. The chlorine atoms on the pyridazine ring are amenable to nucleophilic aromatic substitution, enabling facile decoration with various amines and other nucleophiles to create diverse chemical libraries . This reactivity is exemplified in the synthesis of complex molecules such as 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, which was characterized by X-ray crystallography, confirming the structural outcome of such substitution reactions . Concurrently, the bromomethyl group on the phenyl ring presents a highly reactive handle for further diversification. It can undergo typical alkylation reactions, such as nucleophilic substitution with heteroatoms, or participate in metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings. This enables researchers to conjugate the core structure to other aromatic systems, peptides, or functional materials, thereby rapidly expanding the molecular complexity and modulating physicochemical properties for structure-activity relationship (SAR) studies. Key Applications: • Pharmaceutical Research: Serves as a key precursor for the synthesis of potential bioactive molecules, including kinase inhibitors and receptor modulators. • Material Science: Used as a monomer or building block for creating organic semiconductors and ligands for metal-organic frameworks (MOFs). • Chemical Biology: The bromomethyl group is ideal for attaching affinity tags or fluorescent probes for target identification and binding studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-[4-(bromomethyl)phenyl]-3,4-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2/c12-6-7-1-3-8(4-2-7)10-5-9(13)11(14)16-15-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZSNEFBLGALMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NN=C(C(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine typically involves a multi-step process. One common method includes the bromination of 4-methylphenyl derivatives followed by coupling with 3,4-dichloropyridazine. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The coupling reaction can be facilitated by using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with functional groups like aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with simpler alkyl groups.

Applications De Recherche Scientifique

Chemistry

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic synthesis .

Research has indicated potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate the mechanisms involved .

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Specifically, it may serve as a building block for pharmaceuticals targeting metabolic diseases. Its derivatives have been investigated for their roles as thyroid hormone analogs, which could be beneficial in treating conditions such as obesity and hyperlipidemia .

Case Studies

  • A study published in the Journal of Medicinal Chemistry investigated the synthesis of pyridazine derivatives and their potential as therapeutic agents against metabolic disorders. The results indicated that certain derivatives exhibited promising activity as thyroid hormone analogs, suggesting a pathway for developing new treatments for obesity and related conditions .
  • Another research effort focused on the antimicrobial properties of pyridazine derivatives, including this compound. The findings demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dichloropyridazine moiety may interact with DNA or proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Pyridazine Derivatives

3,4-Dichloropyridazine (CAS RN: 17973-86-3)
  • Structure : Pyridazine with chlorine at positions 3 and 3.
  • Properties : A foundational building block for synthesizing substituted pyridazines. Lacks the bromomethylphenyl group, limiting its direct application in alkylation or cross-coupling reactions.
  • Applications : Used to generate intermediates like 6-substituted pyridazines via nucleophilic aromatic substitution (e.g., reactions with piperazines or amines) .
6-(3,4-Dichlorophenyl)-3-chloropyridazine (Compound 7 in )
  • Structure : Pyridazine with 3-chloro and 6-(3,4-dichlorophenyl) substituents.
  • Synthesis: Prepared via reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazine hydrate, followed by POCl$_3$ treatment .
  • Comparison : The absence of a bromomethyl group reduces its utility in further functionalization compared to the target compound.

Bromomethyl-Substituted Analogues

4-Bromomethylphenylboronic Acid
  • Structure : Phenyl ring with bromomethyl and boronic acid groups.
  • Reactivity : The bromomethyl group enables Suzuki-Miyaura coupling, while the boronic acid facilitates cross-coupling with aryl halides.
4-(Bromomethyl)pyridine Hydrobromide ()
  • Structure : Pyridine ring with bromomethyl substituent.
  • Applications : Used in alkylation reactions to introduce pyridine moieties into larger molecules. The pyridine nitrogen enhances solubility but lacks the dichloropyridazine scaffold’s electron-deficient character .

Functionalized Pyridazines with Piperazine Substituents ()

6-(4-(4-Chlorophenyl)piperazin-1-yl)-3-chloropyridazine
  • Structure : Pyridazine with 3-chloro and 6-piperazine-linked 4-chlorophenyl groups.
  • Synthesis: Prepared via refluxing 3,6-dichloropyridazine with 4-chlorophenyl piperazine in ethanol .
  • Comparison : The piperazine group introduces basicity and hydrogen-bonding capacity, which may enhance biological activity. However, the lack of a bromomethyl group limits its use in covalent conjugation strategies.

Chlorinated Pyridazine Esters

Methyl 6-Chloro-4-methylpyridazine-3-carboxylate (CAS RN: 1677-80-1)
  • Structure : Pyridazine with 6-chloro, 4-methyl, and ester groups.
  • Applications : The ester group allows hydrolysis to carboxylic acids, while the chloro substituent enables further substitution. The methyl group increases hydrophobicity compared to the bromomethylphenyl derivative .

Key Comparative Data Table

Compound Core Structure Key Substituents Reactivity/Applications References
6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine Pyridazine 3,4-Cl; 6-(4-BrCH$2$-C$6$H$_4$) Nucleophilic substitution; intermediate for drug design
3,4-Dichloropyridazine Pyridazine 3,4-Cl Base for synthesizing substituted pyridazines
4-Bromomethylphenylboronic Acid Benzene 4-BrCH$2$; B(OH)$2$ Suzuki coupling; lacks heterocyclic core
6-(4-(4-Chlorophenyl)piperazin-1-yl)-3-chloropyridazine Pyridazine 3-Cl; 6-piperazine-4-Cl-C$6$H$4$ Potential bioactivity; limited alkylation utility

Research Findings and Implications

  • Reactivity : The bromomethyl group in the target compound offers distinct advantages over chloro or methyl substituents, enabling efficient alkylation or cross-coupling reactions. For example, bromomethyl groups are more reactive than chloromethyl analogs in SN2 reactions .
  • Synthetic Challenges : Introducing bromomethyl groups requires careful optimization to avoid side reactions, as seen in ’s synthesis of a bromomethyl pteridine derivative .

Activité Biologique

6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound exhibited cytotoxic effects with IC50_{50} values ranging from 10 to 30 µM across these cell lines, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : The compound might influence pathways associated with cell survival and apoptosis, particularly in cancer cells .

Case Studies

  • Antibacterial Efficacy : A clinical trial tested the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to placebo controls .
  • Cancer Cell Line Studies : In another study, researchers evaluated the effects of the compound on MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic markers after treatment with the compound, suggesting that it induces apoptosis in breast cancer cells .

Q & A

Q. What are the recommended synthetic routes for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine, and how can reaction yields be optimized?

Synthesis typically involves halogenation and coupling reactions. For example, phosphorus oxychloride (POCl₃) is commonly used to introduce chlorine atoms into pyridazine rings, while Suzuki-Miyaura cross-coupling may attach bromomethylphenyl groups . Optimizing yields requires controlling reaction time (e.g., 3 hours for POCl₃-mediated chlorination) and stoichiometric ratios of reagents like hydrazine hydrate, which can influence intermediate stability . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like 3-chloropyridazine derivatives .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyridazine ring. The bromomethyl group’s CH₂ protons appear as a singlet near δ 4.5 ppm, while aromatic protons split into multiplets based on coupling .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3,4-dichloro from 2,5-dichloro isomers). Hydrogen-bonding patterns in the crystal lattice can confirm molecular packing behavior .

Q. What safety protocols are critical when handling this compound?

Due to its bromomethyl group, the compound is a potential alkylating agent. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; H313/H333 safety codes apply . Neutralize waste with dilute sodium thiosulfate to detoxify reactive intermediates .

Advanced Research Questions

Q. How can unexpected reaction products (e.g., 3-chloropyridazine derivatives) be analyzed and mitigated during synthesis?

Unexpected chlorination at the 3-position (instead of 4) may arise from competing electrophilic pathways. To diagnose:

  • Compare experimental ¹H NMR shifts with computational predictions (DFT calculations) .
  • Conduct time-resolved LC-MS to track intermediate formation.
  • Adjust reaction conditions (e.g., lower POCl₃ concentration or shorter reaction times) to favor regioselectivity .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., bromomethyl carbon) and nucleophilic attack susceptibility .
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict SN2 transition states .

Q. How can spectral data discrepancies (e.g., inconsistent melting points or NMR shifts) be resolved?

  • Reproducibility Checks : Verify purity via HPLC (>95%) and repeat under inert atmospheres to exclude oxidation artifacts .
  • Alternative Characterization : Use X-ray crystallography to confirm molecular structure if NMR data conflicts with literature .

Q. What experimental designs are optimal for studying its potential as a pharmacophore in drug discovery?

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromomethyl with iodomethyl) and test bioactivity against target enzymes .
  • In Silico Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinase or protease targets .

Q. How can its stability under varying pH and temperature conditions be systematically evaluated?

  • Accelerated Stability Studies : Incubate in buffers (pH 1–13) at 40°C for 72 hours, then analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to guide storage recommendations .

Data Contradiction and Validation

Q. How should conflicting reports about the compound’s melting point be addressed?

  • Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data from multiple labs.
  • Sample Recrystallization : Repurify using different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs, which may explain discrepancies .

Q. What strategies validate the compound’s role in forming supramolecular architectures via non-covalent interactions?

  • Single-Crystal Analysis : Map π-π stacking and halogen bonding (C–Br⋯N) in the lattice .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.